Cas no 902836-49-1 (4-(2-(Trifluoromethoxy)phenoxy)piperidine)

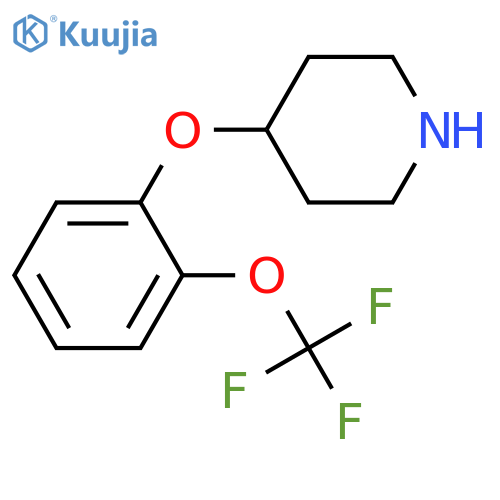

902836-49-1 structure

商品名:4-(2-(Trifluoromethoxy)phenoxy)piperidine

CAS番号:902836-49-1

MF:C12H14F3NO2

メガワット:261.240273952484

MDL:MFCD08061004

CID:69409

PubChem ID:24208830

4-(2-(Trifluoromethoxy)phenoxy)piperidine 化学的及び物理的性質

名前と識別子

-

- 4-(2-(Trifluoromethoxy)phenoxy)piperidine

- 4-[2-(trifluoromethoxy)phenoxy]Piperidine

- 4-(2-TRIFLUOROMETHOXY-PHENOXY)-PIPERIDINE

- 4-[2-(Trifluoromethoxy)phenoxy]piperidine (ACI)

- CS-0038082

- AS-65121

- DB-078624

- 902836-49-1

- UXSFSVYZILNPEV-UHFFFAOYSA-N

- DTXSID50639905

- AKOS016003897

- MFCD08061004

- SCHEMBL2301736

-

- MDL: MFCD08061004

- インチ: 1S/C12H14F3NO2/c13-12(14,15)18-11-4-2-1-3-10(11)17-9-5-7-16-8-6-9/h1-4,9,16H,5-8H2

- InChIKey: UXSFSVYZILNPEV-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C(OC2CCNCC2)=CC=CC=1)(F)F

計算された属性

- せいみつぶんしりょう: 261.09800

- どういたいしつりょう: 261.09766318g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 254

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 30.5Ų

じっけんとくせい

- 密度みつど: 1.230

- ふってん: 275℃

- フラッシュポイント: 120℃

- PSA: 30.49000

- LogP: 3.04480

4-(2-(Trifluoromethoxy)phenoxy)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T901448-50mg |

4-(2-(Trifluoromethoxy)phenoxy)piperidine |

902836-49-1 | 50mg |

$ 50.00 | 2022-06-02 | ||

| Fluorochem | 225265-1g |

4-(2-(Trifluoromethoxy)phenoxy)piperidine |

902836-49-1 | 95% | 1g |

£414.00 | 2022-02-28 | |

| Alichem | A129007595-250mg |

4-(2-(Trifluoromethoxy)phenoxy)piperidine |

902836-49-1 | 95% | 250mg |

$161.70 | 2023-08-31 | |

| eNovation Chemicals LLC | D767642-1g |

4-(2-TRIFLUOROMETHOXY-PHENOXY)-PIPERIDINE |

902836-49-1 | 95% | 1g |

$335 | 2023-09-02 | |

| Chemenu | CM132432-1g |

4-(2-(trifluoromethoxy)phenoxy)piperidine |

902836-49-1 | 95% | 1g |

$333 | 2024-07-20 | |

| Alichem | A129007595-1g |

4-(2-(Trifluoromethoxy)phenoxy)piperidine |

902836-49-1 | 95% | 1g |

$382.72 | 2023-08-31 | |

| Alichem | A129007595-5g |

4-(2-(Trifluoromethoxy)phenoxy)piperidine |

902836-49-1 | 95% | 5g |

$1125.06 | 2023-08-31 | |

| A2B Chem LLC | AH82424-3mg |

4-(2-(Trifluoromethoxy)phenoxy)piperidine |

902836-49-1 | 3mg |

$105.00 | 2024-05-20 | ||

| 1PlusChem | 1P00GSC8-3mg |

4-(2-TRIFLUOROMETHOXY-PHENOXY)-PIPERIDINE |

902836-49-1 | 3mg |

$203.00 | 2025-02-27 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1108722-250mg |

4-[2-(Trifluoromethoxy)phenoxy]piperidine |

902836-49-1 | 97% | 250mg |

¥2028.00 | 2024-04-26 |

4-(2-(Trifluoromethoxy)phenoxy)piperidine 関連文献

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

2. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Ping Tong Food Funct., 2020,11, 628-639

902836-49-1 (4-(2-(Trifluoromethoxy)phenoxy)piperidine) 関連製品

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 152840-81-8(Valine-1-13C (9CI))

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:902836-49-1)4-(2-(Trifluoromethoxy)phenoxy)piperidine

清らかである:99%

はかる:1g

価格 ($):422.0